2-Bromo-4,6-dimethoxybenzaldehyde 2-Bromo-4,6-dimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 81574-69-8
VCID: VC5950290
InChI: InChI=1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3
SMILES: COC1=CC(=C(C(=C1)Br)C=O)OC
Molecular Formula: C9H9BrO3
Molecular Weight: 245.072

2-Bromo-4,6-dimethoxybenzaldehyde

CAS No.: 81574-69-8

Cat. No.: VC5950290

Molecular Formula: C9H9BrO3

Molecular Weight: 245.072

* For research use only. Not for human or veterinary use.

2-Bromo-4,6-dimethoxybenzaldehyde - 81574-69-8

Specification

CAS No. 81574-69-8
Molecular Formula C9H9BrO3
Molecular Weight 245.072
IUPAC Name 2-bromo-4,6-dimethoxybenzaldehyde
Standard InChI InChI=1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3
Standard InChI Key PEKSAHQVDKQWST-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)Br)C=O)OC

Introduction

Key Findings

2-Bromo-4,6-dimethoxybenzaldehyde (CAS 81574-69-8) is a brominated aromatic aldehyde with a molecular formula of C9H9BrO3\text{C}_9\text{H}_9\text{BrO}_3 and a molecular weight of 245.07 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis typically involves electrophilic aromatic substitution, leveraging the directing effects of methoxy groups to achieve regioselective bromination . Characterization via spectroscopic methods such as FTIR and GC-MS confirms the presence of functional groups, including the aldehyde (C=O\text{C=O}) and bromine (C-Br\text{C-Br}) . Handling requires strict safety protocols due to its hazardous properties, including respiratory and dermal irritation risks .

Physicochemical Properties

Structural and Molecular Characteristics

The compound crystallizes as a colorless to slightly yellowish solid with a melting point range of 143–146°C, as observed in analogous brominated benzaldehydes . Its density is approximately 1.482g/cm31.482 \, \text{g/cm}^3 at 20°C, consistent with brominated aromatic compounds . The presence of methoxy groups increases solubility in polar organic solvents like methanol and chloroform, while the aldehyde group contributes to reactivity in nucleophilic additions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H9BrO3\text{C}_9\text{H}_9\text{BrO}_3
Molecular Weight245.07 g/mol
Melting Point143–146°C
Density1.482g/cm31.482 \, \text{g/cm}^3
SolubilityMethanol, Chloroform

Spectroscopic Data

  • FTIR: A strong absorption band at 1018cm11018 \, \text{cm}^{-1} corresponds to the C-Br\text{C-Br} stretch, while the C=O\text{C=O} vibration of the aldehyde appears near 1700cm11700 \, \text{cm}^{-1} . Methoxy groups (C-O\text{C-O}) show peaks around 1250cm11250 \, \text{cm}^{-1} .

  • GC-MS: The molecular ion peak (M+\text{M}^+) at m/z244m/z \, 244 aligns with the molecular weight of the compound .

Synthesis Methods

Bromination of 4,6-Dimethoxybenzaldehyde

The most direct route involves electrophilic bromination of 4,6-dimethoxybenzaldehyde using molecular bromine (Br2\text{Br}_2) in methanol or chloroform . A representative procedure is as follows:

  • Reaction Setup: A solution of 4,6-dimethoxybenzaldehyde (10.0 g, 60.1 mmol) in dry chloroform (80 mL) is stirred under argon.

  • Bromine Addition: Bromine (3.2 mL, 62.5 mmol) in chloroform (8 mL) is added dropwise at room temperature.

  • Heating: The mixture is heated to 60°C for 6 hours to ensure complete substitution.

  • Workup: After cooling, the solvent is removed under reduced pressure, and the residue is crystallized from methanol to yield the product .

This method achieves yields exceeding 85%, with purity confirmed by thin-layer chromatography (TLC; Rf=0.55R_f = 0.55 in hexane/ethyl acetate 6:4) .

Alternative Synthesis Using Potassium Bromate

To mitigate the hazards of handling liquid bromine, an alternative approach employs potassium bromate (KBrO3\text{KBrO}_3) as an in situ bromine source . In acidic conditions, KBrO3\text{KBrO}_3 generates bromine radicals, which participate in electrophilic substitution:

KBrO3+H+Br2+H2O+K+\text{KBrO}_3 + \text{H}^+ \rightarrow \text{Br}_2 + \text{H}_2\text{O} + \text{K}^+

Procedure:

  • Acidification: Veratraldehyde (4,6-dimethoxybenzaldehyde) is dissolved in acetic acid.

  • Oxidation: KBrO3\text{KBrO}_3 is added gradually, and the mixture is stirred at 50°C for 4 hours.

  • Isolation: The product is filtered, washed with cold methanol, and dried under vacuum .

This method offers moderate yields (69–82%) and is scalable for industrial applications .

Characterization and Analytical Techniques

Thin-Layer Chromatography (TLC)

TLC analysis using hexane/ethyl acetate (6:4) as the mobile phase reveals a single spot at Rf=0.55R_f = 0.55, confirming reaction completion and product homogeneity .

Fourier-Transform Infrared Spectroscopy (FTIR)

Key FTIR absorptions:

  • C=O\text{C=O}: 1700cm11700 \, \text{cm}^{-1} (strong, sharp)

  • C-Br\text{C-Br}: 1018cm11018 \, \text{cm}^{-1} (medium)

  • C-O\text{C-O} (methoxy): 1250cm11250 \, \text{cm}^{-1} (strong)

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum displays a molecular ion peak at m/z244m/z \, 244, consistent with the molecular weight of 2-bromo-4,6-dimethoxybenzaldehyde (C9H9BrO3\text{C}_9\text{H}_9\text{BrO}_3) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atom serves as a handle for further functionalization. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl aldehydes, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Agrochemicals

The compound is a precursor to herbicides and fungicides. Reaction with hydrazines generates Schiff bases, which exhibit antifungal activity against Fusarium species .

Ligand Design

In coordination chemistry, the aldehyde group can be condensed with amines to form tridentate ligands for transition metal catalysts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator